molecular formula C6H3Br2NO3 B1663361 2-Bromo-5-(2-bromo-2-nitroethenyl)furan CAS No. 189935-72-6

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Cat. No. B1663361
M. Wt: 296.9 g/mol
InChI Key: MJPPGVVIDGQOQT-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a furan derivative that is used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

2-Bromo-5-(2-bromo-2-nitroethenyl)furan has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anti-cancer activity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-5-(2-bromo-2-nitroethenyl)furan in lab experiments include its high yield and ease of synthesis. It is also relatively stable and can be stored for long periods without significant degradation. However, its limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Bromo-5-(2-bromo-2-nitroethenyl)furan. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a tool for studying the mechanisms of inflammation and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a chemical compound that has potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been used in the development of new drugs and the synthesis of various organic compounds. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound in various research fields.

Scientific Research Applications

2-Bromo-5-(2-bromo-2-nitroethenyl)furan has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including furan derivatives and heterocyclic compounds. It has also been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory agents.

properties

IUPAC Name

2-bromo-5-(2-bromo-2-nitroethenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPPGVVIDGQOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276273
Record name 2-bromo-5-(2-bromo-2-nitroethenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

CAS RN

35950-55-1, 189935-72-6
Record name 2-Bromo-5-(2-bromo-2-nitroethenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35950-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-(2-bromo-2-nitroethenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VM Berestovitskaya, SV Makarenko… - Russian Journal of …, 2015 - Springer
2-Bromo-5-(2-bromo-2-nitroethenyl)furan reacted with cyclohexane-1,3-dione and dimedone on heating in boiling benzene in the presence of triethylamine to give 3-(5-bromofuran-2-yl)…
Number of citations: 5 link.springer.com
H González-Díaz, E Tenorio, N Castañedo… - Bioorganic & medicinal …, 2005 - Elsevier
The application of 3D-MEDNEs as a novel alternative technique to reduce the use of animal experimentation in toxicology in the early stages of medicinal chemistry research has been …
Number of citations: 32 www.sciencedirect.com
RG Soengas, RC Acurcio… - European Journal of …, 2014 - Wiley Online Library
gem‐Halonitro compounds are valuable synthetic intermediates of growing chemical interest that have been known for many years. Initially, the interest in gem‐halonitro compounds lay …
HS Huang, CL Chou, CL Guo, CL Yuan, YC Lu… - Bioorganic & Medicinal …, 2005
Number of citations: 0

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